Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group at the 3-position and a 3-chlorobenzyl group at the 4-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring is treated with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the pyrrole ring with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in biological assays to study its effects on different biological targets and pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
Methyl 4-benzyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 4-(4-chlorobenzyl)-1H-pyrrole-3-carboxylate: Similar structure but with the chlorine atom at the 4-position of the benzyl group, which may influence its chemical properties and interactions.
Methyl 4-(3-bromobenzyl)-1H-pyrrole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-13(16)12-8-15-7-10(12)5-9-3-2-4-11(14)6-9/h2-4,6-8,15H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIWYZBTMMYGHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1CC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724396 |
Source
|
Record name | Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-17-2 |
Source
|
Record name | Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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